3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
CAS No.:
Cat. No.: VC15869984
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11N3O3 |
|---|---|
| Molecular Weight | 281.27 g/mol |
| IUPAC Name | 3-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19) |
| Standard InChI Key | FDHAKPFFMVWAJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC(=C3)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzoic acid group substituted at the 3-position with an amino-linked 4-oxo-3,4-dihydroquinazolin-2-yl moiety. Its molecular formula is C₁₅H₁₁N₃O₃, with a molecular weight of 297.26 g/mol . The quinazolinone ring system contributes to its planar aromaticity, while the carboxylic acid group enhances solubility in polar solvents.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁N₃O₃ | |
| Molecular Weight | 297.26 g/mol | |
| Functional Groups | Carboxylic acid, Quinazolinone |
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via base-mediated cyclization, analogous to methods used for related quinazolinones. For example, 2-halobenzoic acids and amidines react under transition metal-free conditions using KOH in DMSO at 120°C . Adapting this protocol:
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3-Aminobenzoic acid reacts with 2-chloroquinazolin-4(3H)-one in the presence of KOH.
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The reaction proceeds via nucleophilic substitution, forming the C–N bond between the amine and quinazolinone .
Table 2: Reaction Conditions for Analogous Compounds
| Substrate | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Iodobenzoic acid | KOH | DMSO | 120°C | 94% | |
| 2-Bromobenzoic acid | KOH | DMSO | 120°C | 61% |
Challenges in Synthesis
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Steric hindrance at the 3-position of benzoic acid may reduce reaction efficiency compared to para-substituted analogs .
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Solvent selection: Polar aprotic solvents like DMSO favor solubility of intermediates but may complicate purification .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate solubility in aqueous alkaline solutions and polar organic solvents (e.g., DMSO, ethanol). The compound is expected to decompose at temperatures above 250°C, consistent with thermally labile quinazolinone derivatives .
Spectral Characterization
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¹H NMR: Aromatic protons in the quinazolinone ring resonate at δ 7.48–8.30 ppm, while the carboxylic acid proton appears as a broad singlet near δ 11.75 ppm .
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IR Spectroscopy: Stretching vibrations for C=O (quinazolinone) and COOH are observed at 1,680–1,720 cm⁻¹ and 2,500–3,000 cm⁻¹, respectively .
Biological Activities and Mechanisms
Table 3: Antimicrobial Data for Analogous Compounds
Anticonvulsant Activity
Quinazolinones inhibit voltage-gated sodium channels, reducing neuronal excitability. In maximal electroshock (MES) models, analogs like PTQ-04 show ED₅₀ values < 50 mg/kg . The carboxylic acid group may improve blood-brain barrier penetration.
Industrial and Pharmaceutical Applications
Drug Development
The compound’s dual functional groups make it a candidate for prodrug design. Esterification of the carboxylic acid (e.g., methyl ester) enhances bioavailability, as seen in methyl 4-(4-oxoquinazolin-2-yl)benzoate .
Green Chemistry Advantages
Synthesis under metal-free conditions aligns with sustainable practices, reducing heavy metal contamination in pharmaceuticals .
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